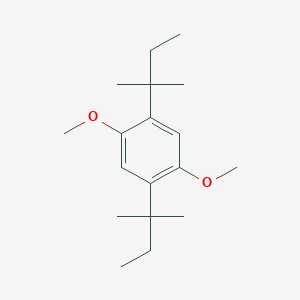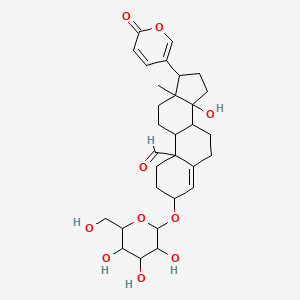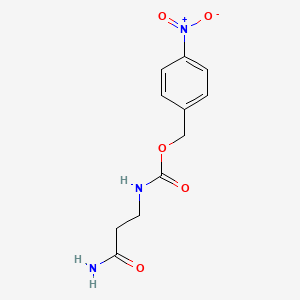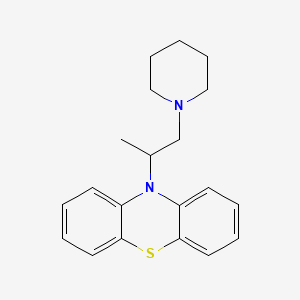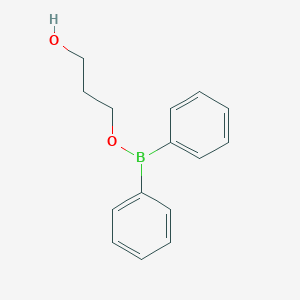
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione is a compound belonging to the class of piperazine-2,5-diones. Piperazine-2,5-diones are known for their diverse biological activities, including anticancer, antibiotic, and antibacterial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-2,5-dione derivatives, including (3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione, can be achieved through several methods. One common approach is the Ugi reaction, a multicomponent reaction that allows for the efficient construction of piperazine-2,5-dione cores . This reaction involves the use of α-keto carboxylic acids and is catalyzed by trimethylsilyl trifluoromethane sulfonate (TMSOTf) . The reaction conditions are typically mild, and the process is highly efficient, yielding the desired piperazine-2,5-dione derivatives in high yields .
Industrial Production Methods
Industrial production of piperazine-2,5-dione derivatives often involves similar synthetic routes as those used in laboratory settings. The Ugi reaction, due to its efficiency and high yield, is a preferred method for large-scale production . The use of green catalysts, such as TMSOTf, also makes this method environmentally friendly and suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine-2,5-dione derivatives include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with cellular processes essential for their proliferation . It also exhibits antibacterial activity by disrupting bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione: This compound shares a similar piperazine-2,5-dione core but has different substituents, leading to distinct biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds are synthesized via a post-Ugi cascade reaction and exhibit significant anticancer activity.
Uniqueness
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione is unique due to its specific substituents, which confer distinct biological properties.
Propiedades
Número CAS |
75525-22-3 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(3S)-1,4-diacetyl-3-(2-methylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H18N2O4/c1-7(2)5-10-12(18)13(8(3)15)6-11(17)14(10)9(4)16/h7,10H,5-6H2,1-4H3/t10-/m0/s1 |
Clave InChI |
RYPSCMACJAEPAC-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
SMILES canónico |
CC(C)CC1C(=O)N(CC(=O)N1C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


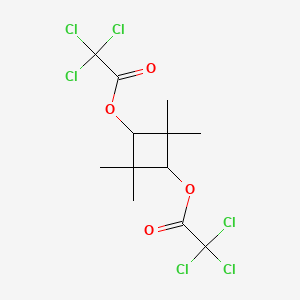
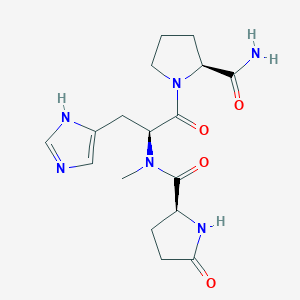
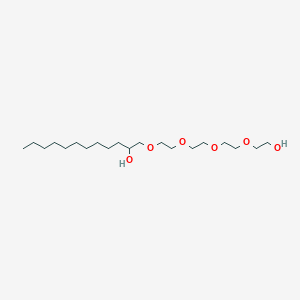
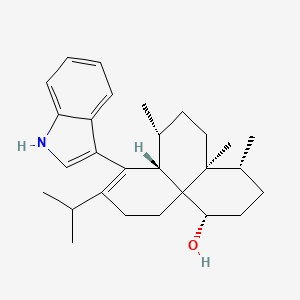

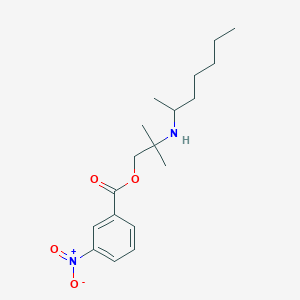
![4-[(E)-(4-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14443642.png)
